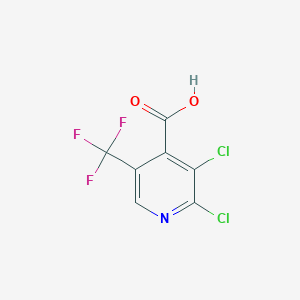

2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid

Description

Properties

IUPAC Name |

2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-4-3(6(14)15)2(7(10,11)12)1-13-5(4)9/h1H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIZQAPCTNIIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301194194 | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135283-33-8 | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid: Properties, Synthesis, and Applications

Abstract: 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid is a highly functionalized heterocyclic compound of significant interest to the agrochemical and pharmaceutical industries. Its structure, featuring a pyridine ring substituted with two chlorine atoms, a trifluoromethyl group, and a carboxylic acid, makes it a potent building block for complex molecular targets. The trifluoromethyl moiety is particularly valued for its ability to enhance physicochemical properties such as lipophilicity and metabolic stability in final products[1][2]. This guide provides a comprehensive overview of the compound's properties, detailed synthetic routes to its critical precursor, its primary applications, and essential safety and handling protocols for laboratory and industrial settings. The focus is on the synthesis of the key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), which is the direct precursor to the title acid.

Physicochemical Properties

The properties of this compound are dictated by its complex substitution pattern. While specific experimental data for the acid is not widely published, its characteristics can be inferred from its structure and data available for its immediate precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ | Deduced |

| Molecular Weight | 275.99 g/mol | Calculated |

| CAS Number | Not explicitly available in searched documents. | - |

| Precursor CAS | 69045-84-7 (for 2,3-Dichloro-5-(trifluoromethyl)pyridine) | [3][4] |

| Appearance | Expected to be a white to off-white solid. | Inferred |

| Precursor Appearance | Light yellow liquid. | [4] |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like methanol, acetone, and methylene chloride. | [5][6] |

| Precursor Solubility | 380 mg/L in water at 24°C; Soluble in common organic solvents. | [6] |

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through the preparation of its stable and commercially significant precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), followed by a subsequent oxidation or hydrolysis step to form the carboxylic acid. The synthesis of DCTF is a multi-step process that requires precise control over chlorination and fluorination reactions[1][7].

Strategic Importance of the Pyridine Core

The trifluoromethylpyridine (TFMP) moiety is a key structural motif in a wide range of active agrochemical and pharmaceutical ingredients[1][8]. The combination of the electron-withdrawing trifluoromethyl group and the unique electronic properties of the pyridine ring imparts potent biological activity[1]. DCTF is a highly sought-after intermediate because its reactive chlorine atoms provide handles for further chemical modification, allowing for the synthesis of diverse derivatives[1][9][10].

Key Synthetic Pathway to 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)

A prevalent industrial method for synthesizing DCTF begins with 2-chloro-5-(chloromethyl)pyridine. This pathway involves three critical transformations: radical chlorination of the methyl group, catalyzed on-ring chlorination, and finally, fluorination.

Caption: Synthesis pathway for the key intermediate DCTF.

-

Step 1: Radical Chlorination: The process starts with the chlorination of the methyl group on 2-chloro-5-(chloromethyl)pyridine to form 2-chloro-5-(trichloromethyl)pyridine. This reaction is typically initiated by UV light or a radical initiator.

-

Step 2: On-Ring Chlorination: The subsequent chlorination of the pyridine ring is more challenging and requires a catalyst. Antimony trichloride (SbCl₃) is an effective catalyst that facilitates the electrophilic substitution of chlorine at the 3-position of the pyridine ring, yielding 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP)[7]. The use of a catalyst is crucial for controlling the regioselectivity and accelerating the reaction rate[7].

-

Step 3: Fluorination: The final step is the conversion of the trichloromethyl group to a trifluoromethyl group. This is achieved through a halogen exchange reaction using anhydrous hydrogen fluoride (HF)[4][7]. This reaction often requires high temperatures and may be catalyzed by compounds like tungsten hexachloride[4].

Experimental Protocol: Synthesis of DCTF

The following protocol is a synthesized methodology based on patent literature[4][7].

-

Chlorination of the Side Chain:

-

Charge a reaction vessel with 2-chloro-5-(chloromethyl)pyridine.

-

Heat the vessel while stirring.

-

Introduce chlorine gas (Cl₂) under controlled conditions, often with UV initiation, until the conversion to 2-chloro-5-(trichloromethyl)pyridine is complete as monitored by GC analysis.

-

-

On-Ring Chlorination:

-

Transfer the crude 2-chloro-5-(trichloromethyl)pyridine to a separate chlorination vessel.

-

Add a catalytic amount of antimony trichloride (SbCl₃).

-

Continue to introduce chlorine gas at a controlled temperature to facilitate the chlorination of the pyridine ring, forming 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP).

-

-

Fluorination:

-

Work-up and Purification:

-

After the reaction, cool the mixture. Unreacted HF is recovered, and the by-product HCl is removed, often by absorption in water[4].

-

The crude product is washed, subjected to steam distillation, and the pH is adjusted to between 6 and 8[7].

-

The final product, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), is obtained by fractional distillation (rectification)[7].

-

Conversion to this compound

The final conversion of DCTF to the target isonicotinic acid is not explicitly detailed in the provided search results. However, this transformation can be achieved through established organic chemistry methods, such as the hydrolysis of a nitrile intermediate or the oxidation of a suitable precursor. This final step would transform the versatile pyridine building block into the functionalized carboxylic acid ready for further use in synthesis.

Applications in Agrochemicals and Drug Discovery

The unique electronic and steric properties of this compound and its precursor DCTF make them highly valuable in specialized chemical synthesis.

Agrochemical Intermediates

The primary and most high-demand application of DCTF is as a key intermediate in the production of potent agrochemicals[1].

-

Fungicides: It is a critical component in the synthesis of fungicides such as fluazinam and fluopicolide, which are used to protect a variety of crops[9][10].

-

Herbicides: The broader class of trifluoromethylpyridines are used to synthesize herbicides like fluazifop and haloxyfop, which control unwanted plants in agriculture[1][8].

Pharmaceutical Scaffolding

In drug discovery, the incorporation of a trifluoromethyl group can significantly improve a molecule's pharmacological profile.

-

Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target[2].

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes in the body. This can increase the half-life and overall efficacy of a drug.

-

Receptor Binding: The electronegativity and size of the CF₃ group can lead to stronger and more specific interactions with biological targets like enzymes and receptors.

Safety, Handling, and Toxicology

Given its reactive nature and the hazardous reagents used in its synthesis, strict safety protocols must be followed when handling this compound and its precursors. The safety data below is primarily based on the precursor, DCTF.

Hazard Identification

| Hazard Statement | Description | GHS Pictogram | Source |

| H227 | Combustible liquid. | GHS02 (Flame) | [6][11] |

| H302 + H332 | Harmful if swallowed or if inhaled. | GHS07 (Exclamation Mark) | [6][11] |

| H315 | Causes skin irritation. | GHS07 (Exclamation Mark) | [11] |

| H317 | May cause an allergic skin reaction. | GHS07 (Exclamation Mark) | [6][11] |

| H318 | Causes serious eye damage. | GHS05 (Corrosion) | [6][11] |

| H411 | Toxic to aquatic life with long lasting effects. | GHS09 (Environment) | [6][11] |

Recommended Handling Procedures

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield to prevent skin and eye contact[12].

-

Handling: Avoid breathing mists or vapors. Do not eat, drink, or smoke when using this product[6]. Wash hands and skin thoroughly after handling[12].

-

Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place[12]. Keep away from incompatible materials such as strong oxidizing agents and sources of ignition like open flames or hot surfaces[3][6].

First Aid and Exposure Measures

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[3].

-

Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation or an allergic reaction occurs, seek medical attention[3][12].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[12].

-

Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical advice[3].

References

-

Products - 2a biotech. (n.d.). 2a biotech. Retrieved from [Link]

-

Fujiwara, T., & O'Sullivan, A. C. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 93–103. Retrieved from [Link]

-

Safety Data Sheet: ≥98 % - Carl ROTH. (2025, March 31). Carl ROTH. Retrieved from [Link]

- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents. (n.d.). Google Patents.

- US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents. (n.d.). Google Patents.

- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents. (n.d.). Google Patents.

-

Singh, S., et al. (2023). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 14, 1195318. Retrieved from [Link]

-

Fernandes, P. A. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 16(12), 1729. Retrieved from [Link]

-

Chapman, R. W., et al. (2001). Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. The Journal of Pharmacology and Experimental Therapeutics, 298(3), 1149–1159. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 5. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% | 505084-58-2 [chemicalbook.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 8. 505084-58-2 | 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% [fluoromart.com]

- 9. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 10. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 11. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid, a specialized fluorinated pyridine derivative. While a dedicated CAS number for this specific isonicotinic acid is not readily found in public databases, this document focuses on its well-characterized and commercially significant precursor, 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS No. 69045-84-7) . We will delve into the synthesis and properties of this key intermediate and subsequently outline a logical, chemically sound pathway to the target isonicotinic acid. This guide is intended for researchers, chemists, and professionals in drug discovery and agrochemical development who require a deep understanding of this compound and its potential as a versatile building block.

Part 1: The Core Precursor: 2,3-Dichloro-5-(trifluoromethyl)pyridine

The journey to our target molecule begins with a thorough understanding of its immediate precursor, a compound of significant industrial importance.

Chemical Identity and Physicochemical Properties

2,3-Dichloro-5-(trifluoromethyl)pyridine is a stable yet reactive intermediate, making it an ideal starting material for further chemical elaboration.[1][2] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 69045-84-7 | [2] |

| Molecular Formula | C₆H₂Cl₂F₃N | [2] |

| Molecular Weight | 215.99 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | ~1.549 g/mL at 25 °C | [2] |

| Boiling Point | 188.5 ± 35.0 °C at 760 mmHg | [1] |

| Melting Point | 8-9 °C | [1] |

| Refractive Index | ~1.475 at 20 °C | [2] |

| Flash Point | 79.4 ± 0.0 °C | [1] |

Synthesis of the Precursor

The industrial synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine is a multi-step process that requires precise control over reaction conditions.[1] Several routes have been developed, primarily starting from either 3-picoline or more advanced chlorinated pyridine derivatives.[3][4] The most common strategies involve the chlorination and subsequent fluorination of a suitable pyridine core.

One of the most established methods involves the halogen exchange reaction of 2,3-dichloro-5-(trichloromethyl)pyridine. This method is advantageous due to the high conversion and selectivity it offers.[5]

This protocol describes a robust method for the synthesis of the precursor via halogen exchange.

Causality: The choice of anhydrous hydrogen fluoride (HF) as the fluorinating agent is driven by its effectiveness in replacing chlorine atoms in the trichloromethyl group with fluorine. The use of a catalyst, such as tungsten hexachloride or mercuric oxide, is crucial to facilitate this exchange reaction under manageable temperature and pressure conditions, thereby increasing the reaction rate and yield.[2][5]

Step-by-Step Methodology:

-

Reactor Setup: To a suitable autoclave or a polyethylene reactor, add 2,3-dichloro-5-trichloromethylpyridine (1.0 eq).

-

Catalyst Addition: Introduce a catalytic amount of tungsten hexachloride (e.g., 0.01 eq) or mercuric oxide.[2][5]

-

Fluorination: Cool the reactor and slowly add anhydrous hydrogen fluoride (a significant excess, e.g., 20 eq).

-

Reaction: Seal the reactor and heat to a temperature between 170-180 °C. The reaction is typically maintained for several hours (e.g., 5-11 hours) under pressure.[2][5]

-

Work-up: After cooling, the excess HF is recovered, and the generated HCl is removed. The crude product is then neutralized with a mild base like sodium bicarbonate solution.

-

Purification: The organic phase is separated, washed with water, dried over anhydrous sodium sulfate, and purified by distillation under reduced pressure to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.[5]

Caption: Synthetic workflow for 2,3-Dichloro-5-(trifluoromethyl)pyridine.

Applications of the Precursor

The primary industrial application of 2,3-dichloro-5-(trifluoromethyl)pyridine is as a crucial intermediate in the synthesis of high-value agrochemicals.[1][3]

-

Fungicides: It is a key building block for Fluazinam, a broad-spectrum fungicide used to control diseases in a variety of crops.

-

Insecticides: It is also used in the production of insecticides like Chlorfluazuron and Fluazuron, which act by inhibiting chitin synthesis in insects.[1]

Beyond agriculture, its unique substitution pattern makes it a valuable reactant for creating novel molecules in medicinal chemistry and materials science.[2]

Part 2: Synthesis of this compound

With a solid understanding of the precursor, we can now address the synthesis of the target molecule. This involves the introduction of a carboxylic acid group at the 4-position of the pyridine ring, a process known as carboxylation.

The Carboxylation Challenge

Direct carboxylation of the pyridine ring at the 4-position, especially with the existing electron-withdrawing substituents, requires a carefully chosen synthetic strategy. General methods for synthesizing isonicotinic acids often involve the oxidation of a 4-substituted precursor, such as 4-picoline or 4-vinylpyridine.[6][7][8] Given our starting material, a more direct approach is warranted.

A plausible and chemically sound approach involves a directed ortho metalation strategy followed by quenching with an electrophilic carbon source like carbon dioxide. This method allows for the regioselective introduction of the carboxyl group.

Proposed Synthetic Pathway

The following protocol is a proposed, self-validating system based on established principles of organic chemistry for the carboxylation of pyridine rings.

Causality: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is designed to deprotonate the most acidic proton on the pyridine ring. In this case, the proton at the 4-position is activated by the adjacent nitrogen and the chloro-substituents, making it susceptible to abstraction. Quenching the resulting lithiated intermediate with solid carbon dioxide (dry ice) provides the carboxylate salt, which upon acidic workup, yields the desired isonicotinic acid.

-

Inert Atmosphere: All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

-

LDA Preparation (in situ): In a reaction vessel, dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes to generate LDA.

-

Deprotonation: To this freshly prepared LDA solution, add a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

Carboxylation: Add an excess of crushed, solid carbon dioxide (dry ice) to the reaction mixture in one portion. The reaction is highly exothermic at this stage.

-

Quenching and Work-up: Allow the reaction to slowly warm to room temperature. Quench with water, and then acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~3-4.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Caption: Proposed synthetic workflow for the target isonicotinic acid.

Part 3: Predicted Properties and Potential Applications

Predicted Physicochemical Properties

Based on the structure and properties of similar compounds like 6-(Trifluoromethyl)nicotinic acid and 2-(Trifluoromethyl)isonicotinic acid, we can predict the following properties for our target molecule.[9][10]

| Property | Predicted Value | Rationale |

| Appearance | White to off-white solid | Carboxylic acids are typically solids at room temperature.[9][10] |

| Melting Point | > 200 °C | Similar fluorinated nicotinic/isonicotinic acids have high melting points.[9][10] |

| Solubility | Slightly soluble in water, soluble in polar organic solvents | The carboxylic acid group imparts some water solubility, while the halogenated ring favors organic solvents. |

| pKa | ~1.5 - 2.5 | The electron-withdrawing Cl and CF₃ groups will significantly increase the acidity compared to unsubstituted isonicotinic acid. |

Potential Applications in Research and Drug Development

The incorporation of a trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry.[11] This group can significantly enhance a molecule's:

-

Lipophilicity: Improving its ability to cross biological membranes.

-

Metabolic Stability: By blocking sites susceptible to oxidative metabolism.

-

Binding Affinity: Through favorable interactions with protein targets.

The isonicotinic acid moiety itself is a well-known pharmacophore and a versatile linker in drug design.[12] It can act as a hydrogen bond donor and acceptor and can chelate metal ions. Therefore, this compound represents a highly valuable and synthetically accessible building block for:

-

Active Pharmaceutical Ingredients (APIs): Serving as a key fragment in the design of novel kinase inhibitors, anti-inflammatory agents, or anti-infectives.[11][13]

-

Agrochemicals: Enabling the synthesis of next-generation pesticides and herbicides with potentially improved efficacy and environmental profiles.[9]

-

Materials Science: Acting as a ligand for the creation of metal-organic frameworks (MOFs) or functional polymers.

Conclusion

While this compound remains a compound without a readily identifiable CAS number, its synthesis is clearly achievable through established chemical transformations from its industrially significant precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine. The unique combination of two chlorine atoms, a trifluoromethyl group, and a carboxylic acid on a pyridine scaffold makes it an exceptionally promising building block. Its predicted properties suggest it could be instrumental in the development of novel pharmaceuticals, advanced agrochemicals, and functional materials. This guide provides the foundational knowledge for researchers and scientists to synthesize, understand, and ultimately unlock the potential of this versatile molecule.

References

-

Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. (n.d.). Retrieved from Fengchen Group Co., Ltd website. [Link]

-

Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. (n.d.). Retrieved from Fengchen Group Co., Ltd website. [Link]

-

Isonicotinic acid. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). Journal of Pesticide Science, 42(3), 101-111. [Link]

- A process of preparing isonicotinic acid. (1956).

-

Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. (2022, April 22). Retrieved from ALFA CHEMICAL website. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Experimental and Theoretical Analyses, 3(2). [Link]

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2014).

- Process for the synthesis of isonicotinic acid hydrazide. (2008).

-

Synthesis and characterization of some new twin drugs having substituted pyridines. (2013). Der Pharma Chemica, 5(2), 173-178. [Link]

-

This compound. (n.d.). Retrieved from 2a biotech website. [Link]

-

2,3-Dichloro-5-(trifluoromethyl)isonicotinamide | CAS N/A. (n.d.). Retrieved from Alchem.Pharmtech website. [Link]

- Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. (2016).

- Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2016).

Sources

- 1. innospk.com [innospk.com]

- 2. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. chempanda.com [chempanda.com]

- 7. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 8. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]

- 9. innospk.com [innospk.com]

- 10. labproinc.com [labproinc.com]

- 11. Page loading... [wap.guidechem.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. 2-(Trifluoromethyl)isonicotinic acid | 131747-41-6 [chemicalbook.com]

An In-Depth Technical Guide to 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Modern Chemistry

2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid, a highly functionalized pyridine derivative, stands as a molecule of significant interest in the realms of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern—featuring two chlorine atoms, a strongly electron-withdrawing trifluoromethyl group, and a carboxylic acid function—imparts a distinct reactivity profile, making it a valuable synthon for the construction of complex molecular architectures. This guide, intended for the discerning researcher and development scientist, provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and potential applications, grounded in established scientific principles and supported by authoritative references.

Molecular Structure and Physicochemical Profile

IUPAC Name: 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylic acid CAS Number: 1135283-33-8 Molecular Formula: C₇H₂Cl₂F₃NO₂ Molecular Weight: 259.99 g/mol

The molecular architecture of this compound is characterized by a pyridine ring substituted at key positions, creating a unique electronic landscape. The chlorine atoms at the 2 and 3 positions, along with the trifluoromethyl group at the 5 position, act as strong electron-withdrawing groups. This electronic pull significantly influences the acidity of the carboxylic acid proton at the 4-position and modulates the reactivity of the pyridine ring itself. The trifluoromethyl group, in particular, is a well-regarded bioisostere for other chemical moieties and is known to enhance metabolic stability and lipophilicity in drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 259.99 g/mol | [1] |

| Purity | 95%+ | [1] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is a multi-step process that typically begins with the construction of its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS No. 69045-84-7). This key intermediate is a valuable building block in the production of various agrochemicals, including herbicides and fungicides.[2][3]

Synthesis of the Precursor: 2,3-Dichloro-5-(trifluoromethyl)pyridine

Several synthetic routes to 2,3-dichloro-5-(trifluoromethyl)pyridine have been reported, often starting from more readily available pyridine derivatives.[2] One common strategy involves the chlorination and subsequent fluorination of a suitable starting material. For instance, 2-chloro-5-methylpyridine can be chlorinated to yield 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated to give the desired trifluoromethyl group.[2]

Diagram 1: General Synthetic Pathway to the Precursor

Caption: A simplified schematic of the synthesis of the key precursor.

Carboxylation of the Pyridine Ring: A Plausible Approach

The introduction of the carboxylic acid group at the 4-position of 2,3-dichloro-5-(trifluoromethyl)pyridine is the final and crucial step in the synthesis of the target molecule. While specific literature detailing this exact transformation is scarce, a highly plausible and scientifically sound method involves directed ortho-metalation (DoM) followed by carboxylation.

Directed ortho-metalation is a powerful tool in organic synthesis that allows for the regioselective deprotonation of an aromatic ring ortho to a directing metalation group (DMG).[4][5] In the case of substituted pyridines, the nitrogen atom of the pyridine ring itself can act as a directing group, facilitating deprotonation at an adjacent position. However, the electronic and steric environment of the ring plays a critical role in determining the site of metalation.

For 2,3-dichloro-5-(trifluoromethyl)pyridine, the 4-position is the most likely site for deprotonation by a strong lithium amide base, such as lithium diisopropylamide (LDA), due to the combined directing influence of the pyridine nitrogen and the electron-withdrawing substituents. The resulting lithiated intermediate can then be quenched with carbon dioxide (in the form of dry ice or CO₂ gas) to yield the desired carboxylic acid upon acidic workup.

Diagram 2: Proposed Synthesis via Directed Ortho-Metalation

Caption: Proposed synthetic route to the target molecule.

Experimental Protocol (Hypothetical):

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Base: A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the reaction mixture while maintaining the temperature at -78 °C. The reaction is stirred at this temperature for a specified period to ensure complete metalation.

-

Carboxylation: An excess of crushed dry ice is added to the reaction mixture in one portion. The reaction is allowed to slowly warm to room temperature overnight.

-

Workup: The reaction is quenched with water, and the aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental data for this compound, the following spectroscopic characteristics are predicted based on the analysis of structurally similar compounds and established principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a single singlet in the aromatic region for the proton at the 6-position. The exact chemical shift will be downfield due to the deshielding effects of the adjacent nitrogen atom and the electron-withdrawing substituents. A broad singlet corresponding to the carboxylic acid proton will also be present at a significantly downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons will be influenced by the positions of the chloro and trifluoromethyl substituents. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. Characteristic absorption bands are expected for:

-

O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ for the carboxylic acid hydroxyl group.

-

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-Cl stretch: Absorptions in the fingerprint region (typically below 800 cm⁻¹) for the carbon-chlorine bonds.

-

C-F stretch: Strong absorptions in the region of 1350-1100 cm⁻¹ due to the trifluoromethyl group.

-

Aromatic C-H and C=C/C=N stretches: Characteristic bands in the aromatic region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is expected to be influenced by the stability of the pyridine ring and the nature of the substituents. Common fragmentation pathways for pyridine carboxylic acids include the loss of the carboxyl group (-COOH) or the loss of carbon monoxide (CO) from the molecular ion.[6][7] The presence of chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.

Potential Applications in Research and Development

The unique structural features of this compound make it a promising candidate for various applications in drug discovery and agrochemical development.

-

Medicinal Chemistry: The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and cell permeability. The isonicotinic acid scaffold is also present in a number of bioactive molecules. Therefore, this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents targeting a range of diseases. The biological activity of isonicotinic acid derivatives is broad, with some showing antibacterial and antifungal properties.[6][7]

-

Agrochemicals: As a derivative of a key agrochemical intermediate, this compound is a prime candidate for the development of new pesticides. The trifluoromethylpyridine moiety is a key structural element in several commercial crop protection products.[2]

Conclusion and Future Outlook

This compound is a molecule with significant untapped potential. Its synthesis, while challenging, is achievable through modern synthetic methodologies like directed ortho-metalation. A thorough characterization of its spectroscopic properties and a comprehensive evaluation of its biological activities are crucial next steps to fully unlock its potential as a versatile building block in the development of new pharmaceuticals and agrochemicals. This guide provides a solid foundation for researchers to embark on further investigation of this intriguing and promising chemical entity.

References

- Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). PubMed.

-

Synthesis and Antibacterial Activity of Hydrazones of Isonicotinic and Salicylic Acids Based on Acetyl Derivatives of Coumarin and Benzo[g][6][8][9]Oxadiazocine. (n.d.). ResearchGate.

- 2-Chloro-4-trifluoromethylpyridine. (n.d.). NIST WebBook.

- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (n.d.).

- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011). Medicinal Chemistry Research.

- Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. (n.d.). MDPI.

- Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)

- FTIR of (a) [Co(H 2 O)(isn) 3 ](BF 4 ) 2 and (b) isn. spectra of the... (n.d.).

- Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. (n.d.). Scribd.

- The Direct Metalation and Subsequent Functionalization of Trifluoromethyl-Substituted Pyridines and Quinolines. (2006).

- This compound. (n.d.). Chemenu.

- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. (n.d.).

- Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. (2022). ALFA CHEMICAL.

- 2-Chloro-5-(trifluoromethyl)pyridine. (n.d.). PubChem.

- Directed (ortho) Metallation. (n.d.).

- ortho metalation. (n.d.). Andrew G Myers Research Group.

- Directed ortho metal

- Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex. (n.d.).

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.

- Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal.

- FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),... (n.d.).

- H.NMR-Spectrum of Compound{2}. (n.d.).

- Application Data. (n.d.).

- (12) United States Patent. (2012).

- Pyridine-4-carboxylic acid N-oxide(13602-12-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- Isonicotinic acid(55-22-1)IR1. (n.d.). ChemicalBook.

- Pyridine, 3-(trifluoromethyl)-. (n.d.). NIST WebBook.

- 2-Chloro-4-trifluoromethylpyridine. (n.d.). NIST WebBook.

- US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (n.d.).

- bmse000432 Pyridine

- 2,3-dichloro-5- trifluoromethyl pyridine. (n.d.). Jubilant Ingrevia.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine 97 69045-84-7. (n.d.). Sigma-Aldrich.

- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (n.d.).

- 4-(3-Ethoxyphenyl)-1-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylic acid diethyl ester - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine. (n.d.). PubChem.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine. (n.d.). ChemicalBook.

- Preparation of \trifluoromethyl\pyridines - European Patent Office - EP 0110690 A1. (n.d.). Googleapis.com.

- US4558302A - High speed data compression and decompression apparatus and method. (n.d.).

- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.).

Sources

- 1. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-dichloro-5- trifluoromethyl pyridine [jubilantingrevia.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid

This guide provides a detailed overview of the synthetic pathways toward 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid, a highly functionalized pyridine derivative of significant interest in the development of novel agrochemicals and pharmaceuticals. The document is structured to first elucidate the established industrial synthesis of the crucial intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, followed by a scientifically grounded, proposed route to the final isonicotinic acid target.

Introduction: The Significance of the Target Molecule

The unique substitution pattern of this compound, featuring electron-withdrawing chlorine and trifluoromethyl groups alongside a carboxylic acid moiety, makes it a compelling scaffold for molecular design. The trifluoromethyl group is a well-known bioisostere that can enhance metabolic stability, binding affinity, and cell permeability. The dichloro-substitution pattern provides reactive handles for further derivatization, while the isonicotinic acid core is a common feature in bioactive molecules, offering a key site for forming amides, esters, and other functional groups. This combination of features makes the title compound a valuable building block for researchers in life sciences.

Part A: Established Industrial Synthesis of the Key Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine

The most prevalent and economically viable routes to 2,3-dichloro-5-(trifluoromethyl)pyridine (hereafter referred to as DCTF) commence from readily available starting materials such as 3-picoline or its derivatives. A widely adopted industrial methodology begins with 2-chloro-5-(chloromethyl)pyridine, proceeding through a multi-step sequence of chlorination and fluorination.[1][2] This pathway is favored due to its scalability and the ability to control the introduction of substituents.

Causality Behind the Synthetic Strategy

The logic of this synthetic sequence is rooted in the controlled activation and transformation of the pyridine core and its side chain.

-

Side-Chain Chlorination: The initial step focuses on the exhaustive chlorination of the methyl group. This is a radical substitution reaction, typically initiated by heat or UV light, which converts the -CH₂Cl group into a -CCl₃ (trichloromethyl) group. This transformation is critical as the -CCl₃ group is the direct precursor to the desired -CF₃ moiety.

-

Ring Chlorination: Following the side-chain modification, a chlorine atom is introduced onto the pyridine ring at the 3-position. This is an electrophilic aromatic substitution. The choice of catalyst, such as antimony trichloride (SbCl₃), is crucial for directing the chlorination to the desired position and achieving a high conversion rate, overcoming the challenges of long reaction times and low yields seen with other catalysts.[1]

-

Halogen Exchange (Fluorination): The final step in forming the DCTF intermediate is a halogen exchange (HALEX) reaction. The trichloromethyl group is converted to a trifluoromethyl group using a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF). This reaction proceeds via a series of nucleophilic substitutions where fluoride ions replace chloride ions.

Experimental Workflow for DCTF Synthesis

The synthesis of DCTF from 2-chloro-5-(chloromethyl)pyridine is a robust, multi-stage process designed for large-scale production.

Sources

A Senior Application Scientist's Guide to the Solubility Profile of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid.

Abstract

This compound (CAS 1135283-33-8) is a highly substituted pyridine carboxylic acid derivative of increasing interest in pharmaceutical and agrochemical research. Its complex substitution pattern, featuring both lipophilic (dichloro, trifluoromethyl) and ionizable (carboxylic acid, pyridine nitrogen) moieties, presents a challenging yet critical solubility profile that dictates its behavior in biological and chemical systems. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into its physicochemical properties, the profound influence of pH on its aqueous solubility, and present robust, field-proven protocols for its quantitative assessment in various media. This document is intended to serve as a foundational resource for scientists, enabling accurate and reproducible solubility characterization to support drug discovery, formulation development, and mechanistic studies.

Physicochemical Characterization and Predicted Solubility Profile

A thorough understanding of a compound's physicochemical properties is the cornerstone of any solubility investigation. The structure of this compound is unique, and its solubility is governed by the interplay of its functional groups.

The introduction of fluorine-containing groups can improve a compound's permeability through cell membranes and its metabolic stability. Furthermore, the inclusion of fluorine atoms often enhances the lipid solubility of a compound, which can promote its absorption in the body[1].

Predicted Physicochemical Properties

Direct experimental data for this specific molecule is not widely published. However, we can predict its key properties based on its structure and data from closely related analogues. These predictions are vital for designing robust experimental protocols.

| Property | Predicted Value / Information | Rationale & Impact on Solubility |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ | - |

| Molecular Weight | 259.99 g/mol | Influences molar concentration calculations. |

| CAS Number | 1135283-33-8 | Unique identifier for substance registration. |

| Predicted pKa₁ (Carboxylic Acid) | ~1.5 - 2.5 | The strong electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group on the pyridine ring are expected to significantly lower the pKa of the carboxylic acid compared to isonicotinic acid (pKa ≈ 4.9), making it a much stronger acid. |

| Predicted pKa₂ (Pyridine Nitrogen) | < 1.0 | The same electron-withdrawing groups drastically reduce the basicity of the pyridine nitrogen, lowering its pKa significantly compared to pyridine (pKa ≈ 5.2). The compound is unlikely to be protonated at the nitrogen in physiologically relevant pH ranges. |

| Predicted LogP | ~2.5 - 3.5 | The halogen and trifluoromethyl groups contribute significantly to the lipophilicity of the molecule. |

| Aqueous Solubility Prediction | Low in acidic to neutral pH | The high lipophilicity and the acidic nature of the carboxylic acid suggest that the neutral form of the molecule will have very limited aqueous solubility. |

| Organic Solvent Solubility Prediction | Good in polar aprotic and some polar protic solvents | Based on its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, which is soluble in solvents like methanol (MeOH), acetone, and dichloromethane (MDC), good solubility is expected in similar organic solvents[2]. |

The Critical Role of pH in Aqueous Solubility

The solubility of an ionizable compound like this compound is not a single value but a profile that changes dramatically with pH. Based on the predicted pKa values, we can anticipate its behavior. The Henderson-Hasselbalch equation provides the theoretical framework for this pH-dependent solubility[3].

-

At pH < pKa₁: The compound will be in its neutral, protonated form (COOH). This form is expected to be the least soluble in water due to the molecule's overall lipophilicity.

-

At pH > pKa₁: The carboxylic acid will deprotonate to form the carboxylate anion (COO⁻). This significantly increases the molecule's polarity and, consequently, its aqueous solubility.

The relationship between pH, the compound's ionization state, and its resulting solubility is a fundamental concept for any researcher working with this molecule.

Figure 1: Logical diagram illustrating the pH-dependent ionization and its direct impact on the aqueous solubility of this compound.

Experimental Determination of Solubility

While predictions are invaluable for hypothesis generation, they must be confirmed by empirical data. The following section provides detailed, self-validating protocols for determining both thermodynamic and kinetic solubility, adhering to standards recognized in the pharmaceutical industry[4][5].

Gold Standard: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the definitive technique for measuring the equilibrium (thermodynamic) solubility of a compound[1][6]. It measures the concentration of a saturated solution in equilibrium with an excess of solid compound.

Protocol Steps:

-

Preparation of Media: Prepare a series of aqueous buffers. Per ICH M9 guidelines, buffers at pH 1.2, 4.5, and 6.8 are recommended to simulate gastrointestinal conditions[4][5]. Additionally, prepare a buffer at a higher pH (e.g., pH 9.0) to ensure full ionization and capture the maximum aqueous solubility.

-

Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in a sealed, inert container (e.g., glass vial). "Excess" means enough solid material remains undissolved at the end of the experiment, which is a critical validation checkpoint.

-

Equilibration: Agitate the samples at a constant temperature (typically 25°C or 37°C) using a shaker or rotator. Equilibration time is critical; for many compounds, 24-48 hours is sufficient, but this should be determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution plateaus.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a crucial step to avoid artificially high results.

-

Method A (Recommended): Centrifuge the samples at high speed (e.g., >14,000 rpm for 15 minutes).

-

Method B: Filter the suspension using a low-binding filter (e.g., 0.22 µm PVDF). Causality Note: Filtration must be validated to ensure the compound does not adsorb to the filter material, which can lead to underestimation of solubility[7].

-

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase for analysis. The concentration is then determined using a validated analytical method, typically HPLC-UV.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A robust and validated analytical method is required to accurately quantify the dissolved compound.

Protocol Steps:

-

Instrument & Column: Use a standard HPLC system with a UV detector. A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: An isocratic or gradient method can be developed. A good starting point is a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Detection: Set the UV detector to a wavelength of maximum absorbance for the compound (e.g., determined by a UV scan, likely around 260-280 nm).

-

Calibration Curve (Self-Validation):

-

Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., acetonitrile).

-

Create a series of at least five calibration standards by serial dilution of the stock solution.

-

Inject each standard and plot the peak area against the known concentration. The resulting calibration curve should have a correlation coefficient (r²) of >0.999 for the assay to be considered valid.

-

-

Sample Analysis: Inject the diluted supernatant from the shake-flask experiment. Determine the concentration using the linear regression equation from the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for any dilutions.

Experimental Workflow Visualization

The following diagram outlines the comprehensive workflow for determining thermodynamic solubility.

Figure 2: A step-by-step experimental workflow for the determination of thermodynamic aqueous solubility.

Solubility in Organic Solvents

For applications in organic synthesis, purification, and formulation with co-solvents, understanding the solubility in organic solvents is essential. The shake-flask method described above can be directly adapted for these solvents.

Recommended Solvents for Screening:

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF)

-

Non-Polar: Toluene, Dichloromethane (DCM)

Expected Results:

Given its structure, this compound is expected to be largely in its neutral form in non-aqueous solvents[8]. Therefore, its solubility will be primarily driven by polarity matching. Higher solubility is anticipated in polar aprotic solvents like DMSO and acetone, which can effectively solvate the molecule. Its precursor is known to be soluble in methanol, acetone, and MDC[2].

Conclusion and Future Directions

The solubility of this compound is a complex but predictable property governed by its highly substituted and ionizable structure. This guide establishes a clear theoretical and practical framework for its characterization. By leveraging the predicted pKa to understand its pH-dependent behavior and employing the robust shake-flask and HPLC-UV methodologies outlined, researchers can generate the high-quality, reproducible data essential for advancing their research. Future work should focus on the experimental validation of the predicted pKa values through techniques like potentiometric titration, which will further refine the understanding of this molecule's solubility profile.

References

-

Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize properties of pharmaceutical solids. Advanced Drug Delivery Reviews, 59(7), 617-630. Available from: [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available from: [Link]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of turbidimetric and HPLC-based methods for determining the solubility of drug candidates in aqueous and simulated intestinal fluid. Journal of Pharmaceutical Sciences, 90(4), 521-529. Available from: [Link]

-

Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous solubility in microtiter plates. Analytical Chemistry, 81(8), 3165-3172. Available from: [Link]

- Jouyban, A. (2010).

-

Kawakami, K., Miyajima, M., & Hattori, K. (2005). A rapid method for the prediction of intrinsic solubility of crystalline drugs. Journal of Pharmaceutical Sciences, 94(5), 946-953. Available from: [Link]

-

Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 6-11. Available from: [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA/CHMP/ICH/493213/2018. Available from: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Available from: [Link]

-

Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126. Available from: [Link]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. refp.cohlife.org [refp.cohlife.org]

"2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid" spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly functionalized pyridine derivative. Its structural complexity, featuring electron-withdrawing chlorine and trifluoromethyl groups alongside a carboxylic acid moiety, makes it a valuable building block in medicinal chemistry and agrochemical synthesis.[1][2] The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in synthetic and biological systems. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure.

This guide offers a comprehensive analysis of the expected spectral data for this compound. As a Senior Application Scientist, the following sections synthesize established spectroscopic principles with data from analogous structures to provide a robust, predictive framework for researchers. The causality behind spectral features is explained, and self-validating protocols for data acquisition are detailed.

Molecular Structure

A clear understanding of the molecular structure is essential for interpreting spectral data. The structure consists of a pyridine ring substituted at the 2 and 3 positions with chlorine atoms, at the 4 position with a carboxylic acid group, and at the 5 position with a trifluoromethyl group. This leaves a single proton at the 6-position.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[3]

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.[4]

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[5]

-

Use a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration, especially for the acidic proton.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

-

Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[3]

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Reference the spectrum to an external standard, such as CFCl₃ (δ 0.0 ppm).

-

Predicted NMR Spectral Data

The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments. These predictions are based on established substituent effects on the pyridine ring.[6][7]

| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment | Causality |

| ¹H | 13.0 - 14.0 | Broad Singlet | COOH | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |

| ~8.5 - 9.0 | Singlet | H-6 | This lone aromatic proton is deshielded by the adjacent nitrogen and the electron-withdrawing substituents on the ring. | |

| ¹³C | ~165 | Singlet | C=O | Typical chemical shift for a carboxylic acid carbon. |

| ~150 | Singlet | C-2 (C-Cl) | Deshielded by both the adjacent nitrogen and the attached chlorine atom. | |

| ~148 | Singlet | C-6 (C-H) | Deshielded by the adjacent nitrogen atom. | |

| ~140 | Singlet | C-3 (C-Cl) | Deshielded by the attached chlorine and adjacent substituents. | |

| ~130 | Singlet | C-4 (C-COOH) | Position bearing the carboxylic acid group. | |

| ~125 | Quartet (J ≈ 275 Hz) | CF₃ | The carbon is directly bonded to three fluorine atoms, resulting in a large one-bond C-F coupling constant and a characteristic quartet.[4] | |

| ~122 | Quartet (J ≈ 35 Hz) | C-5 (C-CF₃) | The trifluoromethyl group strongly deshields the carbon it is attached to; the signal is split into a quartet by two-bond C-F coupling. | |

| ¹⁹F | ~ -60 to -65 | Singlet | CF₃ | This is a typical chemical shift range for an aromatic trifluoromethyl group.[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is modern and convenient. Place a small amount of the solid sample directly on the ATR crystal (e.g., diamond or ZnSe).[9] Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a translucent disk.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet holder.

-

Record the sample spectrum over the range of 4000–400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Predicted IR Spectral Data

The table below outlines the principal absorption bands expected for this compound.[9][10]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~1720 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| 1600 - 1450 | Medium | C=C and C=N ring stretches | Pyridine Ring |

| 1350 - 1100 | Very Strong | C-F stretches | Trifluoromethyl |

| ~1250 | Medium | C-O stretch | Carboxylic Acid |

| 850 - 650 | Medium-Strong | C-Cl stretch | Aryl Halide |

Interpretation: The most prominent features will be the very broad O-H stretch of the carboxylic acid, a sharp and intense carbonyl (C=O) peak around 1720 cm⁻¹, and a series of very strong absorptions in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F bonds in the trifluoromethyl group.[4] Vibrations from the chlorinated pyridine ring will appear in the fingerprint region (< 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol: Mass Spectrum Acquisition

-

Ionization Method:

-

Electron Ionization (EI): This hard ionization technique provides detailed fragmentation patterns useful for structural confirmation. The sample is introduced into the ion source and bombarded with high-energy electrons (typically 70 eV).[11]

-

Electrospray Ionization (ESI): A soft ionization technique often used for more polar molecules like carboxylic acids. It typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, confirming the molecular weight with minimal fragmentation.

-

-

Mass Analyzer: A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is ideal for obtaining accurate mass data, which can be used to confirm the elemental composition.[12]

-

Data Analysis: The resulting mass spectrum plots ion intensity versus m/z.

Predicted Mass Spectral Data

The molecular formula is C₇H₂Cl₂F₃NO₂. The nominal molecular weight is 259 g/mol .

Molecular Ion (M⁺): A key feature in the EI spectrum will be the molecular ion cluster. Due to the two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks.

-

M⁺ (¹²C₇¹H₂³⁵Cl₂¹⁹F₃¹⁴N¹⁶O₂): m/z ≈ 259

-

[M+2]⁺ (containing one ³⁷Cl): m/z ≈ 261

-

[M+4]⁺ (containing two ³⁷Cl): m/z ≈ 263

The expected relative intensity ratio for a molecule with two chlorine atoms is approximately 9:6:1 . Observing this pattern is strong evidence for the presence of two chlorine atoms.

Key Fragmentation Pathways: Fragmentation provides a roadmap of the molecule's structure. Common losses from the molecular ion are predictable.

Caption: Predicted major fragmentation pathways in EI-MS.

-

Loss of COOH (α-cleavage): A common fragmentation for carboxylic acids, leading to a fragment at m/z 214/216/218.

-

Loss of a Chlorine atom: Loss of a Cl radical would result in a fragment at m/z 224/226.

-

Loss of CF₃: Loss of a trifluoromethyl radical would produce an ion at m/z 190/192.

Conclusion

The comprehensive spectral analysis of this compound provides an unambiguous structural confirmation. The ¹H NMR spectrum is defined by a single aromatic proton signal, while the ¹³C and ¹⁹F NMR spectra confirm the presence and position of the trifluoromethyl group through characteristic quartet splitting and chemical shifts. The IR spectrum displays hallmark absorptions for the carboxylic acid and C-F bonds. Finally, mass spectrometry confirms the molecular weight and the presence of two chlorine atoms via a distinct M, M+2, M+4 isotopic cluster. Together, these techniques provide a robust and self-validating dataset essential for any researcher working with this compound.

References

-

ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. [Link]

-

Semantic Scholar. (2020). Microwave spectrum and structure of 2-(trifluoromethyl)pyridine. [Link]

-

MDPI. (2019). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. [Link]

-

PubMed Central. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

AWS. (n.d.). Silver-Mediated Trifluoromethylation of Aryldiazonium Salts: Conversion of Amino Group into Trifluoromethyl Group. [Link]

-

University of Colorado. (2011). Chem 117 Reference Spectra Spring 2011. [Link]

-

2a biotech. (n.d.). This compound. [Link]

- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

ALFA CHEMICAL. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. [Link]

-

National Center for Biotechnology Information. (2024). Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells. [Link]

-

SciSpace. (n.d.). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR techniq. [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

MDPI. (2015). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 3. chem.washington.edu [chem.washington.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ekwan.github.io [ekwan.github.io]

- 8. mdpi.com [mdpi.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Safety and Hazards of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Data Extrapolation and Scientific Diligence

This guide provides a comprehensive safety and hazard assessment of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid. It is critical to note that detailed, peer-reviewed safety and toxicological data for this specific molecule (CAS No. 1135283-33-8) are not extensively available in the public domain. This is a common scenario for specialized chemical intermediates used in research and development.

Therefore, to provide a robust and actionable safety framework, this guide leverages extensive data from its immediate and structurally similar precursor, 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS No. 69045-84-7) . The core heterocyclic structure and functional groups are conserved, making the hazard profile of the precursor a strong and scientifically valid surrogate for assessing the risks associated with the isonicotinic acid derivative. All recommendations within this document are grounded in this principle of chemical similarity, a standard and necessary practice in chemical safety assessment. Researchers must, however, always apply due diligence and consider the subtle differences the carboxylic acid group may introduce.

Section 1: Chemical Identification and Physicochemical Profile

This compound is a halogenated pyridine derivative.[1] Such compounds, particularly those containing a trifluoromethyl (-CF3) group, are of significant interest in medicinal chemistry and agrochemical synthesis.[2][3] The trifluoromethyl group can enhance properties like lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in drug design.[3] This compound serves as a key building block for more complex molecules.[4]

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 2,3-Dichloro-5-(trifluoromethyl)pyridine (Precursor) |

| IUPAC Name | 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylic acid[1] | 2,3-dichloro-5-(trifluoromethyl)pyridine[5] |

| CAS Number | 1135283-33-8[1] | 69045-84-7[5][6] |

| Molecular Formula | C7H2Cl2F3NO2[1] | C6H2Cl2F3N[5] |

| Molecular Weight | 259.99 g/mol [1] | 215.99 g/mol |

| Physical State | Solid (Predicted) | Clear colorless to yellow liquid[7] |

| Odor | No data available | Pungent, Pyridine-like[7] |

| Solubility | No data available | Water: 380 mg/L @ 24 °C; Soluble in organic solvents (MDC, MeOH, Acetone)[7] |

| Stability | Stable under normal conditions[6] | Stable under normal conditions.[6] |

Section 2: Synthesis and Application Context

Understanding the synthesis context is crucial for anticipating potential impurities and handling requirements. This isonicotinic acid is typically derived from its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF). DCTF is a significant intermediate in the agrochemical industry, used in the synthesis of fungicides like fluazinam and fluopicolide.[8][9] The synthesis routes to DCTF often start from materials like 3-picoline and involve high-temperature chlorination and fluorination steps, which underscores the industrial relevance and potential for hazardous reaction conditions.[2][8][9][10] The conversion to the isonicotinic acid adds a carboxylic acid functional group, a common step in creating building blocks for further chemical elaboration in drug discovery and materials science.

Section 3: Comprehensive Hazard Assessment

The hazard profile is primarily based on data for the precursor, 2,3-Dichloro-5-(trifluoromethyl)pyridine, as classified under the Globally Harmonized System (GHS).

Table 2: GHS Hazard Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 | Danger [6][7] | H302: Harmful if swallowed[5][6][7][11] |

| Acute Toxicity, Inhalation | Category 4 | GHS07 | Danger [6][7] | H332: Harmful if inhaled[5][7][11] |

| Serious Eye Damage | Category 1 | GHS05 | Danger [6][7] | H318: Causes serious eye damage[5][6][7][11] |

| Skin Sensitization | Category 1 | GHS07 | Danger [6][7] | H317: May cause an allergic skin reaction[5][6][7][11] |

| Aquatic Hazard, Chronic | Category 2 | GHS09 | Danger [7] | H411: Toxic to aquatic life with long lasting effects[5][7][11] |

| Flammable Liquids | Category 4 | None | Danger [6][7] | H227: Combustible liquid[6][7] |

Toxicological Profile: A Mechanistic View

-

Acute Toxicity (Oral & Inhalation): The "Harmful if swallowed or inhaled" classification indicates systemic toxicity upon entry into the body.[5][6][7][11] The pyridine ring and its halogenated substituents can interfere with metabolic processes. The trifluoromethyl group increases lipophilicity, potentially enhancing absorption and distribution to target organs.

-

Serious Eye Damage (Corrosivity): This is the most severe hazard classification. Category 1 indicates a high risk of permanent eye damage, including blindness, upon contact.[6][7] The chemical's reactivity, likely with proteins and lipids in the cornea, leads to this corrosive effect. The acidic nature of the target compound, this compound, may even exacerbate this property compared to its precursor. This is not merely an irritation; it is a destructive process.

-

Skin Sensitization: The potential to cause an allergic skin reaction upon repeated contact is significant.[5][6][7] The molecule can act as a hapten, binding to skin proteins and triggering an immune response. This means that after an initial exposure, subsequent, even minor, contact can lead to a severe rash.[6][7]

-